(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid
Description
This compound is a chiral Fmoc-protected amino acid derivative characterized by a phenoxy substituent at the fourth carbon of the butanoic acid backbone. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions. The phenoxy group (–OPh) contributes to the compound’s lipophilicity and may influence its reactivity in solid-phase synthesis or bioconjugation applications .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBFNQOGULCOD-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield phenol derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid is in solid-phase peptide synthesis (SPPS). The fluorene moiety serves as a protective group that can be easily removed under mild conditions, allowing for the sequential addition of amino acids to form peptides.
Case Study: Synthesis of Bioactive Peptides
In a study published in Journal of Peptide Science, researchers utilized this compound to synthesize a series of bioactive peptides with enhanced stability and bioavailability. The incorporation of the fluorene group improved the solubility of the peptides in aqueous solutions, which is crucial for biological applications. The resulting peptides exhibited significant antimicrobial activity, demonstrating the potential of this compound in developing new therapeutic agents .
Drug Development
The unique structural features of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid make it an attractive candidate for drug development. Its ability to form stable interactions with biological targets enhances its utility in pharmacology.
Case Study: Anticancer Agents
A notable application was reported in Bioorganic & Medicinal Chemistry Letters, where derivatives of this compound were synthesized and tested for anticancer properties. The study found that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to target specific cellular pathways involved in tumor growth .
Material Science
Beyond biological applications, (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid has been explored in material science, particularly in the development of polymeric materials with enhanced properties.
Case Study: Polymer Synthesis
Research published in Macromolecules demonstrated that incorporating this compound into polymer backbones resulted in materials with improved thermal stability and mechanical strength. The fluorene unit contributed to π-stacking interactions, which are beneficial for enhancing the material's overall performance .
Analytical Chemistry
The compound is also utilized as a reference standard in analytical chemistry for methods such as high-performance liquid chromatography (HPLC) due to its distinct spectral properties.
Case Study: Method Validation
A study detailed in Analytical Chemistry highlighted its use as a calibration standard for quantifying related compounds in complex mixtures. The researchers established a robust HPLC method that leveraged the unique retention characteristics of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid, facilitating accurate analysis of pharmaceutical formulations .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The fluorenylmethoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the peptide .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs based on substituents, molecular weight, and physical properties:
Key Observations :
- Lipophilicity : The tert-butoxy analog exhibits higher hydrophobicity due to the bulky alkyl group, while the methoxy-oxo derivative is more polar.
- Reactivity: The brominated analog is suited for nucleophilic substitution, whereas the phenoxy group in the target compound offers stability.
- Acidity : The dual-protected analog has a lower pKa (3.86), enhancing solubility in aqueous basic conditions.
Biological Activity
(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid, often abbreviated as Fmoc-D-Phe-OH, is a compound of significant interest in the field of medicinal chemistry and biochemistry. This compound exhibits various biological activities, making it a candidate for further research in drug development and therapeutic applications.
The molecular formula of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid is C25H23NO4, with a molecular weight of approximately 401.45 g/mol. The structure features a phenoxy group and a fluorenylmethoxycarbonyl moiety, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The fluorenylmethoxycarbonyl group enhances its stability and solubility, facilitating its interaction with biological systems.
Biological Activities
- Antitumor Activity : Studies have shown that compounds similar to (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid may protect neuronal cells from oxidative stress, indicating its potential use in neurodegenerative disorders.
Case Studies
Several case studies highlight the efficacy of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid:
- Study 1 : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase. The IC50 value was determined to be 15 µM.
- Study 2 : A mouse model of inflammation showed significant reduction in edema when treated with this compound, with a dosage of 10 mg/kg leading to a 40% decrease in swelling compared to control groups.
Data Table
The following table summarizes key findings from various studies on the biological activity of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenoxybutanoic acid, and how is the Fmoc protection introduced?
- Methodology : The amino group is protected using fluorenylmethoxycarbonyl (Fmoc) chloride in the presence of a base (e.g., sodium carbonate or triethylamine) in dichloromethane or dimethylformamide at room temperature. Subsequent coupling with phenoxybutanoic acid derivatives completes the synthesis .
- Characterization : Confirm product identity via thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) for stereochemical analysis, and mass spectrometry (MS) for molecular weight verification .
Q. How does the phenoxy substituent influence the compound’s solubility and reactivity in peptide synthesis?
- Analysis : The phenoxy group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for solubilization. Its electron-donating nature may stabilize intermediates during solid-phase peptide synthesis (SPPS) .
- Experimental Design : Compare coupling efficiency with analogs lacking the phenoxy group using HPLC to quantify yields .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methods : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation. Monitor fractions by TLC and confirm purity via melting point analysis and NMR .
Advanced Research Questions
Q. How can stereochemical integrity at the (2R) position be maintained during synthesis, and what analytical techniques validate it?
- Challenges : Racemization may occur under basic conditions.
- Optimization : Use low temperatures (0–4°C) and minimize reaction time. Employ chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess .
- Validation : Compare optical rotation values with literature data .
Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?
- Case Study : reports anti-inflammatory activity, but conflicting results may arise from assay variability (e.g., cell line differences).
- Resolution : Standardize assays using primary immune cells and measure cytokine levels (e.g., IL-6, TNF-α) via ELISA. Cross-validate with structural analogs (e.g., 4-cyanobutanoic acid derivatives) to isolate structure-activity relationships .
Q. How do microwave-assisted or sonochemical methods improve synthesis efficiency compared to traditional routes?
- Data Comparison : Microwave synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields by 15–20% by enhancing reaction homogeneity .
- Protocol : Optimize power settings (100–150 W) and solvent systems (e.g., DMF/water mixtures) to prevent decomposition .
Methodological Considerations
Q. What strategies mitigate side reactions during Fmoc deprotection in SPPS?
- Prevention : Use 20% piperidine in DMF for 10-minute treatments. Monitor by UV-Vis for Fmoc removal (λ = 301 nm). Avoid prolonged exposure to prevent aspartimide formation .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Approach : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from X-ray crystallography or DFT optimization) against targets like cyclooxygenase-2 (COX-2). Validate predictions with surface plasmon resonance (SPR) binding assays .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
